3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole
Description
3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group at position 3 and a methylsulfonyl group at position 2. Its synthesis typically involves halogenation and sulfonation steps, with structural confirmation via spectroscopic methods (¹H NMR, ¹³C NMR, IR) .
Properties
Molecular Formula |
C10H9BrN2O2S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |
InChI Key |
QTXXMWFLRPZLSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Ketone Condensation
The pyrazole ring is constructed via condensation of 4-bromophenylhydrazine with β-keto sulfones. For example, reacting 4-bromophenylhydrazine with methylsulfonylacetone in ethanol under acidic conditions (HCl, reflux, 12 h) yields the pyrazole core. This method typically achieves 70–85% yields, with purity >95% after silica gel chromatography.
Mechanistic Insight :
Post-Cyclization Bromination
Alternatively, pre-formed pyrazoles (e.g., 3-phenyl-4-(methylsulfonyl)-1H-pyrazole) undergo electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C. This method affords 65–75% yields but risks over-bromination, necessitating careful stoichiometric control.
Vilsmeier-Haack Formylation Followed by Sulfonation
Formylation of Pyrazole Intermediates
3-(4-Bromophenyl)-1H-pyrazole is treated with POCl₃ and DMF (Vilsmeier-Haack reagent) at −10°C to install a formyl group at the 4-position. The resulting 4-formyl intermediate is isolated in 80–90% yield.
Oxidation to Sulfonyl Group
The formyl group is oxidized to a methylsulfonyl moiety via a two-step process:
-
Reductive Amination : Reaction with methylamine and NaBH₃CN converts the aldehyde to a methylamine intermediate.
-
Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thioether to the sulfonyl group, achieving 70–78% overall yield.
Critical Note : Over-oxidation to sulfonic acids is mitigated by using controlled stoichiometry of mCPBA.
Oxidation of Thioether Intermediates
Thioether Formation
4-Methylthio-3-(4-bromophenyl)-1H-pyrazole is synthesized by treating the pyrazole with methyl disulfide in the presence of CuI and K₂CO₃ (80°C, 6 h). Yields range from 85–92%.
Sulfur Oxidation
The thioether is oxidized to the sulfonyl group using H₂O₂ in acetic acid (reflux, 8 h), achieving 88–90% conversion. Alternative oxidants like Oxone® in MeOH/H₂O (rt, 12 h) provide similar efficiency.
Advantage : This method avoids harsh conditions, preserving the bromophenyl moiety from debromination.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic acids (e.g., 4-bromophenylboronic acid) are coupled with 4-(methylsulfonyl)-1H-pyrazole using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (90°C, 24 h). Yields are moderate (60–68%) due to competing protodeboronation.
Buchwald-Hartwig Amination
For N-functionalized derivatives, palladium-catalyzed amination introduces the bromophenyl group to 4-(methylsulfonyl)-1H-pyrazole. Using XPhos Pd G3 catalyst and Cs₂CO₃ in toluene (110°C, 18 h), yields reach 72–75%.
Comparative Analysis of Methods
Key Observations :
-
Thioether oxidation offers the highest yields and purity.
-
Cross-coupling methods suffer from lower efficiency but enable late-stage diversification.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The 4-bromophenyl group undergoes facile NAS due to bromine's strong leaving group capability. Key reactions include:
Amination :
Reaction with primary/secondary amines (e.g., morpholine, piperazine) in DMF at 110°C yields 4-aminophenyl derivatives. Typical conditions:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-phenanthroline
-
Yield : 65–82%
Hydroxylation :
Hydrolysis with KOH in ethylene glycol at 150°C produces 4-hydroxyphenyl analogs:
Characterized by NMR: δ 9.82 (s, -OH)
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium-mediated couplings:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-pyrazole hybrids | 70–88% | |
| Ullmann Coupling | CuI, L-proline, DMSO, 120°C | 4-Aryl/heteroaryl derivatives | 55–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | N-alkyl/aryl substituted pyrazoles | 60–78% |
Sulfur-Based Transformations
The methylsulfonyl group participates in redox and substitution reactions:
Reduction :
Treatment with LiAlH₄ in THF reduces -SO₂CH₃ to -SCH₃:
Confirmed by IR: ν(S-H) at 2560 cm⁻¹
Oxidation :
H₂O₂/CF₃COOH oxidizes -SCH₃ to -SO₃H under mild conditions (25°C, 12 hr).
Pyrazole Ring Functionalization
The electron-deficient ring undergoes electrophilic substitution at specific positions:
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5:
MS: m/z 394.97 [M+H]⁺
Halogenation :
Br₂ in CHCl₃ adds bromine at C5, forming 3,5-dibromo derivatives (XRD confirmed) .
Cyclocondensation Reactions
The compound serves as a precursor for fused heterocycles:
With Thiourea :
Reflux in ethanol with NH₂CSNH₂ yields thiazolo[3,2-b]pyrazole derivatives:
-
Key intermediate : 3-(4-Bromophenyl)-1-carbamothioyl-4-(methylsulfonyl)-1H-pyrazole
With Hydrazines :
Forms pyrazolo[1,5-a]pyrimidines under acidic conditions (H₂SO₄, Δ) .
Solvent-Specific Reactivity
FTIR studies in DMSO/NM binary mixtures reveal:
-
S=O···H-C=O interactions : Shift ν(S=O) from 1025 → 1057 cm⁻¹
-
N-O···H-C=O interactions : Shift ν(N-O) from 1549 → 1565 cm⁻¹
These solvent effects modulate reaction kinetics in polar aprotic media .
Comparative Reactivity Analysis
| Reaction Site | Reactivity Order | Governing Factor |
|---|---|---|
| 4-Bromophenyl | NAS > Cross-Coupling | Leaving group ability (Br⁻) |
| Methylsulfonyl | Reduction > Oxidation | Electrophilicity of S center |
| Pyrazole C5 | Electrophilic substitution | Ring electron deficiency |
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole is as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. The binding affinity studies have shown that it demonstrates potent inhibition at low concentrations, with IC50 values indicating effective activity against COX-2 .
Anticancer Properties
In addition to its anti-inflammatory applications, this compound has been investigated for its anticancer properties. Some derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, suggesting its potential use in cancer therapeutics. The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing biological activity .
Binding Affinity and Mechanisms
Molecular docking studies have been employed to elucidate the binding mechanisms of this compound with biological targets. These studies reveal how modifications to the compound's structure can optimize its efficacy and selectivity towards COX-2 and other relevant targets .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including this compound:
- Anti-tuberculosis Activity : A study identified pyrazolyl-acylsulfonamide derivatives as having activity against Mycobacterium tuberculosis. Although not directly involving this compound, it highlights the broader context of pyrazole derivatives in infectious disease treatment .
- CB1 Receptor Binding : Research on biarylpyrazole analogues demonstrated their potential as cannabinoid receptor antagonists, which could lead to new treatments for obesity . This indicates the versatility of pyrazole derivatives beyond inflammation and cancer.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Synthetic Flexibility : The methylsulfonyl group allows for diverse functionalization, as seen in celecoxib analogs , whereas bromophenyl derivatives are often used in cross-coupling reactions for material science applications .
Thermal and Solubility Properties
Key Observations :
- The methylsulfonyl group increases polarity, leading to higher solubility in polar aprotic solvents compared to trifluoromethyl or bromophenoxy analogs .
- Melting points correlate with molecular symmetry; the target compound’s higher melting point (204°C) suggests stronger crystal packing due to the planar bromophenyl group .
Biological Activity
3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole is a notable pyrazole derivative with significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group and a methylsulfonyl group, contributing to its unique chemical behavior and biological properties. Its molecular formula is CHBrNOS, with a molecular weight of approximately 315 g/mol. The structural characteristics play a crucial role in its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is critical in the inflammatory process. Studies have demonstrated that the compound exhibits significant anti-inflammatory effects, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. In vitro studies reveal IC50 values indicating potent COX-2 inhibition at low concentrations .
Anticancer Properties
The compound has also shown promise as an anticancer agent. Various studies have reported its efficacy against different cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For instance, in one study, pyrazole derivatives containing bromine substituents exhibited enhanced cytotoxicity and synergistic effects when combined with doxorubicin . The following table summarizes some of the biological activities associated with this compound:
| Activity | Target | Effect |
|---|---|---|
| COX-2 Inhibition | Inflammatory pathways | Significant anti-inflammatory effects |
| Anticancer | Various cancer types | Cytotoxicity in breast cancer cells |
| Antioxidant | Cellular oxidative stress | Potential protective effects |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components. Variations in substituents can significantly impact their efficacy. For example, the presence of bromine and methylsulfonyl groups has been correlated with enhanced COX-2 inhibition and improved solubility .
Comparative Analysis
A comparative analysis of similar pyrazole compounds highlights how structural modifications can lead to differing biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole | COX-2 inhibition | Fluorine substitution enhances lipophilicity |
| 1-(4-Methylphenyl)-3-(4-chlorophenyl)-1H-pyrazole | Anticancer activity | Chlorine substitution may enhance reactivity |
| 1-(4-Bromophenyl)-5-(4-methylsulfonyl)phenyl-1H-pyrazole | Anti-inflammatory effects | Additional methylsulfonyl group increases solubility |
Case Studies
Several case studies illustrate the compound's potential:
- In Vitro Studies on Cancer Cells : Research involving MDA-MB-231 cells demonstrated that this compound exhibited significant cytotoxicity compared to standard treatments, suggesting its potential as an adjunct therapy in breast cancer treatment .
- Synergistic Effects with Doxorubicin : A study highlighted the synergistic effect of combining this pyrazole derivative with doxorubicin in breast cancer cell lines, leading to increased apoptosis rates and enhanced therapeutic efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions. For example, arylhydrazines react with β-keto sulfones to form the pyrazole core, followed by bromination at the 4-position using N-bromosuccinimide (NBS) . Key steps include:
- Step 1 : Formation of the pyrazole ring via cyclization.
- Step 2 : Sulfonylation using methylsulfonyl chloride.
- Step 3 : Bromination at the para position of the phenyl ring.
- Validation : Purity is confirmed via HPLC (>95%) and structural elucidation by / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Prasath et al. (2011) resolved the crystal structure using SHELXL (space group ), revealing a dihedral angle of 85.3° between the pyrazole and bromophenyl planes . Data refinement involves:
- Software : SHELX suite for structure solution and refinement .
- Validation Metrics : -factor < 0.05, C–C bond length accuracy ±0.002 Å .
Q. What preliminary pharmacological screening methods are used to evaluate bioactivity?
- Methodological Answer : In vitro assays include:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic Probes : ROS detection via DCFH-DA fluorescence and DNA damage via comet assays .
Advanced Research Questions
Q. How does the methylsulfonyl group influence electronic properties and target binding?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity and hydrogen-bonding capacity. Computational studies (DFT/B3LYP) reveal:
- Electrostatic Potential Maps : High electron density at the sulfonyl oxygen, facilitating interactions with enzymatic active sites (e.g., alkaline phosphatases) .
- SAR Analysis : Analogues lacking the sulfonyl group show 10-fold reduced inhibitory activity in kinase assays .
Q. What strategies resolve crystallographic data contradictions (e.g., twinning, disorder)?
- Methodological Answer : Challenges in SC-XRD include handling twinned data or partial occupancy. SHELXL integrates tools for:
- Twin Refinement : Using BASF and HKLF5 commands to model overlapping lattices .
- Disorder Modeling : PART instructions to refine alternative conformers (e.g., methylsulfonyl group rotamers) .
- Validation : R < 5% and CC > 90% ensure data quality .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer : Rational design approaches include:
- Polar Substituents : Introducing -OH or -NH groups at the pyrazole C5 position increases aqueous solubility (logP reduction by 1.5 units) .
- Prodrug Strategies : Esterification of the sulfonyl group (e.g., methyl to PEG-linked esters) improves pharmacokinetics in murine models .
- Validation : Parallel artificial membrane permeability assays (PAMPA) and in vivo bioavailability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
